molecular formula C7H16N2O B1395344 (3R)-1-(3-aminopropyl)pyrrolidin-3-ol CAS No. 956948-81-5

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Cat. No.: B1395344
CAS No.: 956948-81-5
M. Wt: 144.21 g/mol
InChI Key: NDZINGHRTXRLEX-SSDOTTSWSA-N
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Description

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize (3R)-1-(3-aminopropyl)pyrrolidin-3-ol involves the reductive amination of 3-pyrrolidinone with 3-aminopropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: Another approach involves the hydroxylation of (3R)-1-(3-aminopropyl)pyrrolidine using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrrolidines, amides, esters.

Scientific Research Applications

Chemistry:

    Building Block: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibitors: The compound can be used to design enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism.

Medicine:

    Drug Development: It serves as a precursor or intermediate in the synthesis of drugs targeting neurological disorders, such as antidepressants and antipsychotics.

Industry:

    Catalysts: The compound can be used in the development of chiral catalysts for asymmetric synthesis, improving the efficiency and selectivity of industrial chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

    (3S)-1-(3-aminopropyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(3-aminopropyl)pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.

    3-(3-aminopropyl)pyrrolidine-2,5-dione: Contains a dione moiety, which significantly alters its chemical behavior and applications.

Uniqueness:

    Chirality: The (3R) configuration imparts specific stereochemical properties that can influence biological activity and selectivity.

    Functional Groups: The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions.

Properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZINGHRTXRLEX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956948-81-5
Record name (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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